(5E)-5-(bromomethylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a bromomethylidene group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(bromomethylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a brominating agent under controlled conditions. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of imidazolidine derivatives with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazolidine-2,4-dione derivatives with various alkyl or aryl groups.
Scientific Research Applications
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-(bromomethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(chloromethylidene)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
(5E)-5-(iodomethylidene)imidazolidine-2,4-dione: Similar structure but with an iodine atom instead of bromine.
(5E)-5-(methylidene)imidazolidine-2,4-dione: Lacks the halogen atom, resulting in different reactivity and properties.
Uniqueness
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable subject for research and development.
Properties
Molecular Formula |
C4H3BrN2O2 |
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Molecular Weight |
190.98 g/mol |
IUPAC Name |
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)/b2-1+ |
InChI Key |
YOZSOYVCZSKSNP-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/1\C(=O)NC(=O)N1)\Br |
Canonical SMILES |
C(=C1C(=O)NC(=O)N1)Br |
Origin of Product |
United States |
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